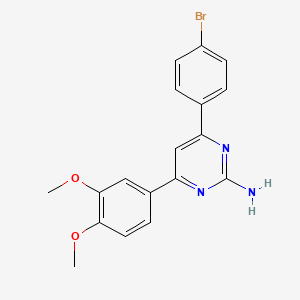
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine, also known as 4-BDP, is a synthetic organic compound belonging to the family of pyrimidines. It is an important research chemical and has been widely studied in the scientific community due to its potential medical and industrial applications. 4-BDP has been used in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine has been used in various scientific research applications. It has been studied for its potential use in the treatment of Alzheimer’s disease and has been found to have neuroprotective effects. It has also been used as a chemical tool to study the structure and function of enzymes and other proteins. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine has been used to study the mechanism of action of drugs, such as anticonvulsants, antidepressants, and antipsychotics.
Wirkmechanismus
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine is not yet fully understood, but it is believed to involve the inhibition of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the breakdown of acetylcholine, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine has been found to increase the levels of this neurotransmitter in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to increase the production of neurotrophic factors, which are important for the growth and maintenance of neurons. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine has been found to have anticonvulsant, antidepressant, and antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine in laboratory experiments has several advantages, including its low cost, ease of synthesis, and high purity. Additionally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine can be used to study the structure and function of enzymes and other proteins. The main limitation of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine is that its mechanism of action is not yet fully understood, which can make it difficult to predict its effects.
Zukünftige Richtungen
Future research on 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine should focus on understanding its mechanism of action and exploring its potential medical applications. Additionally, further studies should be conducted to determine the safety and efficacy of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine in humans. Additionally, research should be done to investigate the potential for 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine to be used as a drug target for the treatment of Alzheimer’s disease and other neurological disorders. Finally, studies should be conducted to explore the potential of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine to be used in the development of new drugs and drug delivery systems.
Synthesemethoden
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine begins with the reaction of 2H-1,3-benzodioxole with 4-bromophenylboronic acid in the presence of palladium (II) acetate and triethylamine. The reaction yields 4-(2H-1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-pyrimidin-2-amine, which is then purified by column chromatography.
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c18-12-4-1-10(2-5-12)13-8-14(21-17(19)20-13)11-3-6-15-16(7-11)23-9-22-15/h1-8H,9H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHVNVDHKZNNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC=C(C=C4)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%](/img/structure/B6347230.png)



![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)






